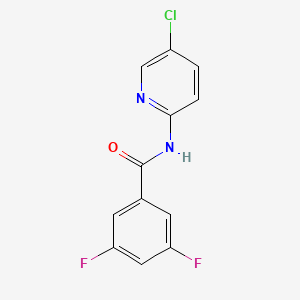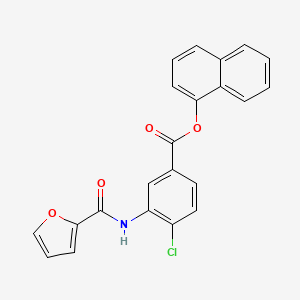
PANCREATIC POLYPEPTIDE (RANA TEMPORARIA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pancreatic polypeptide (Rana temporaria) is a 36-amino acid peptide hormone produced by the pancreatic islets of the common frog, Rana temporaria. This compound plays a crucial role in regulating pancreatic secretion activities, liver glycogen storage, and gastrointestinal secretion . It is structurally similar to neuropeptide Y and peptide YY, which are part of the same peptide family .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pancreatic polypeptide (Rana temporaria) involves solid-phase peptide synthesis (SPPS), a method commonly used for the chemical synthesis of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA .
Industrial Production Methods
Industrial production of pancreatic polypeptide (Rana temporaria) may involve recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable expression system, such as E. coli or yeast. The expressed peptide is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Pancreatic polypeptide (Rana temporaria) can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of methionine residues.
Reduction: Reduction of disulfide bonds to thiol groups.
Substitution: Amino acid substitution reactions to modify the peptide sequence.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Use of specific amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities, which can be used for structure-activity relationship studies .
Scientific Research Applications
Pancreatic polypeptide (Rana temporaria) has several scientific research applications:
Chemistry: Used in peptide synthesis and modification studies.
Biology: Investigated for its role in regulating pancreatic and gastrointestinal functions.
Medicine: Studied for its potential therapeutic applications in metabolic disorders and appetite regulation.
Industry: Utilized in the development of diagnostic assays and therapeutic peptides
Mechanism of Action
Pancreatic polypeptide (Rana temporaria) exerts its effects by binding to specific receptors, such as the Y4 receptor, a G-protein-coupled receptor. This binding inhibits cAMP accumulation, leading to reduced pancreatic secretion and altered gastrointestinal motility . The peptide also impacts hepatic glycogen levels and food intake regulation .
Comparison with Similar Compounds
Pancreatic polypeptide (Rana temporaria) is part of a family of peptides that includes:
Neuropeptide Y (NPY): Primarily acts as a neurotransmitter and is involved in regulating appetite and energy balance.
Peptide YY (PYY): Functions as a hormone and is involved in reducing appetite and inhibiting gastric motility.
Uniqueness
Pancreatic polypeptide (Rana temporaria) is unique in its dual role in regulating both pancreatic and gastrointestinal functions, as well as its potential therapeutic applications in metabolic disorders .
Properties
CAS No. |
132187-74-7 |
|---|---|
Molecular Formula |
C192H276N52O58 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-2-chloro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B1179991.png)
![3,5-difluoro-N-[1-(hydroxymethyl)propyl]benzamide](/img/structure/B1179994.png)




